Pentachlorothioanisole

Description

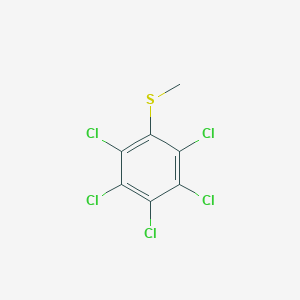

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl5S/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZZJTIUEJNNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042263 | |

| Record name | Pentachlorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale brown solid; [MSDSonline] | |

| Record name | Pentachlorophenyl methyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1825-19-0 | |

| Record name | Pentachlorothioanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachlorophenyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentachlorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachloro(methylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROTHIOANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FRH35YH8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLOROPHENYL METHYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pentachlorothioanisole in the Soil Matrix: A Technical Guide to its Degradation

For Immediate Release

This technical guide provides an in-depth analysis of the degradation mechanism of pentachlorothioanisole (PCTA) in the soil environment. It is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the fate of chlorinated aromatic compounds in terrestrial ecosystems. This document outlines the core degradation pathways, summarizes key quantitative data, and provides detailed experimental protocols for the study of PCTA degradation.

Executive Summary

This compound (PCTA) is a significant metabolite of the fungicide pentachloronitrobenzene (B1680406) (PCNB), and its persistence and transformation in soil are of considerable environmental interest. The primary degradation pathway for PCTA in soil is a microbially-driven oxidation process. This process involves the sequential oxidation of the thioether group, leading to the formation of two principal metabolites: methyl pentachlorophenyl sulfoxide (B87167) (PCTA-SO) and methyl pentachlorophenyl sulfone (PCTA-SO2). While the involvement of microorganisms is established, the specific microbial species and enzymatic systems responsible for these transformations are still areas of active research. This guide synthesizes the current understanding of the PCTA degradation mechanism and provides a framework for further investigation.

Core Degradation Pathway

The degradation of this compound in soil is predominantly a biotic process. In non-sterilized soil, PCTA undergoes oxidation of the sulfur atom.[1] This transformation proceeds in two main steps:

-

Oxidation to Sulfoxide: The initial step involves the microbial oxidation of the thioether linkage in PCTA to form methyl pentachlorophenyl sulfoxide (PCTA-SO).

-

Oxidation to Sulfone: The sulfoxide metabolite can be further oxidized to form methyl pentachlorophenyl sulfone (PCTA-SO2).[1]

This conversion pathway is significantly diminished in autoclaved (sterilized) soil, strongly indicating that soil microorganisms are the primary catalysts for this degradation process.[1] The ultimate fate of the resulting pentachlorophenyl methyl sulfone (PCTA-SO2) in the soil environment is not yet fully elucidated and represents a critical area for future research.

Quantitative Data Summary

Currently, there is a notable lack of specific quantitative data, such as the half-life (DT50), for this compound and its primary metabolites in various soil types and under different environmental conditions. To facilitate comparative analysis as data becomes available, the following table structure is proposed for the clear presentation of quantitative degradation parameters.

| Compound | Soil Type | Aerobic/Anaerobic | Temperature (°C) | Half-life (DT50) (days) | Metabolite Formation Rate (unit) | Reference |

| This compound (PCTA) | Sandy Loam | Aerobic | 25 | Data Not Available | Data Not Available | |

| PCTA | Clay | Aerobic | 25 | Data Not Available | Data Not Available | |

| PCTA | Sandy Loam | Anaerobic | 25 | Data Not Available | Data Not Available | |

| Methyl Pentachlorophenyl Sulfoxide (PCTA-SO) | Sandy Loam | Aerobic | 25 | Data Not Available | Data Not Available | |

| Methyl Pentachlorophenyl Sulfone (PCTA-SO2) | Sandy Loam | Aerobic | 25 | Data Not Available | Data Not Available |

Experimental Protocols

The following sections detail the methodologies for key experiments to investigate the degradation of this compound in soil.

Soil Microcosm Incubation Study

This protocol outlines the setup of a laboratory soil incubation study to determine the degradation rate of PCTA and identify its metabolites.

Objective: To assess the aerobic degradation of PCTA in a controlled laboratory setting.

Materials:

-

Test soil, sieved (<2 mm)

-

This compound (PCTA), analytical standard

-

Methyl pentachlorophenyl sulfoxide (PCTA-SO), analytical standard

-

Methyl pentachlorophenyl sulfone (PCTA-SO2), analytical standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (deionized)

-

Incubation vessels (e.g., 250 mL glass flasks with gas-permeable seals)

-

Incubator

Procedure:

-

Soil Preparation: A well-characterized soil is sieved to remove large debris. The soil's physicochemical properties, including pH, organic matter content, and texture, should be determined. The moisture content is adjusted to a percentage of its water-holding capacity, typically 50-60%, to ensure aerobic conditions.

-

Spiking: A stock solution of PCTA in a suitable solvent (e.g., acetone) is prepared. The stock solution is added to the soil to achieve the desired initial concentration. The solvent is allowed to evaporate completely in a fume hood.

-

Incubation: The treated soil is transferred to incubation vessels. Control vessels with untreated soil and sterilized soil (autoclaved) spiked with PCTA should be included. The vessels are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, triplicate samples are removed for analysis.

-

Extraction and Analysis: PCTA and its metabolites are extracted from the soil samples using an appropriate solvent system. The extracts are then cleaned up and analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodology

Objective: To quantify PCTA, PCTA-SO, and PCTA-SO2 in soil extracts.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled with a Tandem Mass Spectrometer (MS/MS)

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

HPLC-MS/MS Method:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes' characteristics.

-

Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for PCTA, PCTA-SO, and PCTA-SO2.

GC-MS Method:

-

Column: A capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms).

-

Injector: Splitless injection.

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient to separate the target analytes.

-

Ionization: Electron Ionization (EI).

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions for each compound.

Future Research Directions

The degradation of this compound in soil is a complex process that warrants further investigation. Key areas for future research include:

-

Identification of Degrading Microorganisms: Isolation and identification of the specific bacterial and fungal species responsible for the oxidation of PCTA.

-

Enzymatic Pathway Elucidation: Characterization of the enzymes (e.g., monooxygenases, peroxidases) involved in the transformation of PCTA to its sulfoxide and sulfone metabolites.

-

Quantitative Degradation Studies: Determination of the degradation kinetics (half-lives) of PCTA and its metabolites in a variety of soil types and under different environmental conditions (e.g., aerobic vs. anaerobic, varying temperature and moisture levels).

-

Fate of the Sulfone Metabolite: Investigation into the long-term fate and potential further degradation of pentachlorophenyl methyl sulfone (PCTA-SO2) in soil.

-

Influence of Soil Properties: A systematic study of how soil properties such as pH, organic matter content, and microbial biomass influence the rate of PCTA degradation.

By addressing these research gaps, a more complete understanding of the environmental fate of this compound can be achieved, contributing to more accurate environmental risk assessments and the development of potential bioremediation strategies.

References

An In-depth Technical Guide to the Environmental Monitoring of Pentachlorothioanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorothioanisole (PCTA) is a sulfur-containing aromatic compound that has raised environmental concerns due to its persistence and potential toxicity. It is primarily introduced into the environment as a metabolite of the fungicides pentachloronitrobenzene (B1680406) (PCNB) and hexachlorobenzene (B1673134) (HCB).[1] Understanding its environmental fate and accurately quantifying its presence in various matrices are crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the environmental monitoring of PCTA, including detailed analytical methodologies, data on its environmental occurrence, and insights into its degradation pathways.

Data Presentation

The following tables summarize quantitative data on the detection and concentration of this compound and related compounds in various environmental and biological matrices.

Table 1: Analytical Method Performance for this compound and Related Compounds

| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| Pentachlorothiophenol (B89746) (PCTP) | Apple, Egg, Clam, Canola Oil, Pork, Mackerel | GC-MS/MS | Statistically calculated from RSD | Statistically calculated from RSD | Not Specified | [2] |

| Chlorothalonil (B1668833) Metabolites | Lake Water | LC-MS | 1 µg/L | Not Specified | 70-110 | [3] |

| Chlorothalonil Metabolites | Lake Water | GC-MS | 0.1 µg/L | Not Specified | 70-110 | [3] |

| Chlorothalonil Metabolites | Soil | GC-MS | 0.001-0.005 µg/g | Not Specified | 54-130 | [3] |

| Organochlorine Pesticides | Soil | GC-MS | 0.330-25.7 ng/mg | Not Specified | 44.5-125 | [4] |

| Organochlorine Pesticides | Water | GC-MS | 0.680-23.7 ng/mL | Not Specified | 44.5-125 | [4] |

Table 2: Environmental Concentrations of this compound

| Matrix | Location | Concentration Range | Notes | Reference |

| Soil | Rice paddy treated with PCNB | 0.037-0.04 ppm | Adversely affected rice plant growth. | [1] |

| Peanut Butter | 11 samples analyzed | 61 ppb | Found in high concentration in one sample. | [1] |

| Mussels | Dutch Coastal Waters | 0.005 to 0.40 mg/kg | First identification in aquatic fauna. | [1] |

| Rice Plants | Grown in PCNB-treated soil | Residue levels detected | Specific concentrations not provided. | [1] |

Experimental Protocols

Accurate monitoring of PCTA in the environment relies on robust and sensitive analytical methods. The following protocols are detailed methodologies for the extraction and quantification of PCTA in soil and water samples, primarily utilizing gas chromatography-mass spectrometry (GC-MS).

Analysis of this compound in Soil Samples

This protocol describes the extraction of PCTA from soil using ultrasonic-assisted extraction followed by analysis with GC-MS.

a. Sample Preparation and Extraction:

-

Sample Collection: Collect soil samples from the area of interest and store them in amber glass containers at 4°C until analysis.

-

Homogenization: Air-dry the soil samples, remove any large debris, and grind them to a fine powder using a mortar and pestle. Sieve the ground soil to ensure homogeneity.

-

Extraction:

-

Weigh 2 grams of the homogenized soil into an amber glass bottle with a Teflon-lined cap.

-

Add 60 mL of a hexane:acetone (3:1 v/v) mixture to the bottle.[4]

-

Place the bottle in an ultrasonic bath and extract for 2 hours at room temperature.[4]

-

After extraction, filter the sample through a filter paper fitted in a funnel containing anhydrous sodium sulfate (B86663) to remove residual water.[4]

-

Concentrate the final extract to 1 mL under a gentle stream of nitrogen.[4]

-

b. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for analysis.

-

Chromatographic Conditions:

-

Column: HP-5MS capillary column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[4]

-

Injector: Splitless mode at 250°C.[4]

-

Oven Temperature Program: Start at 80°C, ramp to 150°C at 10°C/min and hold for 5 minutes, then ramp to 275°C at 5°C/min and hold for 3 minutes.[4]

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[4]

-

Injection Volume: 1 µL.[4]

-

-

Mass Spectrometry Conditions:

-

Ion Source Temperature: 290°C.[4]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity, monitoring characteristic ions of PCTA.

-

Analysis of this compound in Water Samples

This protocol details the extraction of PCTA from water samples using solid-phase extraction (SPE) followed by GC-MS analysis.

a. Sample Preparation and Extraction:

-

Sample Collection: Collect water samples in 1 L amber glass bottles and store at 4°C.

-

Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol (B129727) followed by 10 mL of deionized water.

-

Sample Loading: Pass 200 mL of the water sample through the conditioned C18 cartridge.[4]

-

Drying: Dry the cartridge with a stream of nitrogen.

-

Elution: Elute the trapped analytes with dichloromethane.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[4]

-

b. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The GC-MS parameters for the analysis of the water sample extract are the same as those described for the soil sample analysis.

Signaling Pathways and Experimental Workflows

Microbial Degradation Pathway of this compound

This compound in the environment, particularly in non-sterilized soil, undergoes microbial degradation.[1] The primary transformation involves the oxidation of the thioether group to form methyl pentachlorophenyl sulfoxide (B87167) and subsequently methyl pentachlorophenyl sulfone.[1] This oxidation is likely catalyzed by microbial monooxygenase or dioxygenase enzymes, which are known to be involved in the oxidation of thiophenes and other sulfur-containing aromatic compounds.[5][6]

Caption: Proposed microbial degradation pathway of this compound.

Experimental Workflow for Environmental Monitoring of this compound

The following diagram illustrates a typical workflow for the environmental monitoring of PCTA, from sample collection to data analysis and reporting.

Caption: Workflow for PCTA environmental monitoring.

Conclusion

This technical guide provides a foundational understanding of the environmental monitoring of this compound. The detailed protocols for soil and water analysis using GC-MS, coupled with the summarized data on its environmental occurrence and degradation, offer a valuable resource for researchers and professionals in the field. Further research is warranted to fully elucidate the specific microbial species and enzymatic pathways involved in PCTA degradation and to expand the database of its occurrence in diverse environmental compartments. Such efforts will contribute to a more comprehensive risk assessment and the development of effective remediation strategies for this persistent environmental contaminant.

References

- 1. This compound | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

Pentachlorothioanisole microbial metabolism studies

An In-depth Technical Guide on the Microbial Metabolism of Pentachlorothioanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PCTA) is a sulfur-containing organochlorine compound. It is not typically used commercially but is environmentally significant as a primary and persistent metabolite of the fungicide Pentachloronitrobenzene (PCNB).[1] PCNB has been widely used in agriculture to control fungal diseases in crops.[2] The microbial transformation of PCNB in soil and aquatic environments leads to the formation of PCTA, which exhibits its own toxicological properties and persistence.[1][3] Understanding the microbial metabolism of PCTA is crucial for assessing the long-term environmental fate of PCNB, developing bioremediation strategies for contaminated sites, and evaluating the toxicological risks associated with its metabolites. This guide provides a comprehensive overview of the current scientific knowledge on the microbial formation and subsequent degradation of PCTA, details the experimental protocols used to study these processes, and presents the available quantitative data.

Microbial Metabolic Pathways

The microbial metabolism of this compound is best understood as a two-stage process: its formation from the parent fungicide PCNB and its subsequent, albeit limited, degradation through oxidation.

Stage 1: Microbial Formation of PCTA from PCNB

The primary pathway for PCTA formation involves the microbial-mediated replacement of the nitro group of PCNB with a methylthio (-SCH₃) group. This biotransformation is a detoxification reaction for the microorganisms, as PCTA is less fungitoxic than PCNB.[1] Several fungal species are known to facilitate this conversion.

Key microorganisms identified in the transformation of PCNB to PCTA include:

-

Mucor racemosus

-

Sporothrix cyanescens

-

Paecilomyces farinosus

-

Pithomyces chartarum

The protozoan Tetrahymena thermophila has also been shown to produce PCTA during the metabolism of PCNB, via a pentachlorothiophenol (B89746) (PCTP) intermediate.[4]

Stage 2: Microbial Oxidation of PCTA

Once formed, PCTA can undergo further microbial metabolism. Studies have demonstrated that soil microorganisms can oxidize the sulfur atom in PCTA. This process involves the sequential formation of methyl pentachlorophenyl sulfoxide (B87167) (PCTA-SO) and, subsequently, methyl pentachlorophenyl sulfone (PCTA-SO₂).[4] This conversion was significantly reduced in sterilized soil, confirming the critical role of microbial activity.[4]

The fungus Fusarium oxysporum f. lycopersici, known to produce PCTA from PCNB, has also been shown to further oxidize PCTA to PCTA-SO, directly implicating it in this secondary metabolic step.[4]

References

An In-depth Technical Guide to the Reaction Kinetics of Pentachlorothioanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorothioanisole (PCTA) is a molecule of interest due to its presence as a metabolite of certain pesticides and its relevance in environmental and toxicological studies. Understanding its reaction kinetics is crucial for predicting its fate, persistence, and potential transformations. This technical guide provides a comprehensive overview of the probable reaction kinetics of this compound, drawing upon established principles and data from analogous chemical structures, given the limited direct kinetic data for PCTA itself. The primary reactive sites on PCTA are the electron-deficient pentachlorinated aromatic ring and the nucleophilic sulfur atom of the thioether group. Consequently, this guide will focus on two principal reaction types: Nucleophilic Aromatic Substitution (SNAr) and Oxidation of the sulfur atom. Degradation pathways, as extensions of these reactive principles, will also be discussed. Detailed experimental protocols for studying these reactions are provided, and key pathways and workflows are visualized using Graphviz diagrams. All quantitative data from analogous systems are summarized in structured tables for comparative analysis.

Introduction to the Reactivity of this compound

This compound (C₆Cl₅SCH₃) possesses a unique chemical structure that dictates its reactivity. The molecule consists of a benzene (B151609) ring heavily substituted with five electron-withdrawing chlorine atoms, rendering the ring highly electrophilic. Attached to this ring is a methylthio group (-SCH₃), which contains a sulfur atom with lone pairs of electrons, making it a nucleophilic center susceptible to oxidation.

The key reactive features of PCTA are:

-

Electrophilic Aromatic Ring: The five chlorine atoms inductively withdraw electron density from the benzene ring, making it susceptible to attack by nucleophiles. This paves the way for Nucleophilic Aromatic Substitution (SNAr) reactions.

-

Nucleophilic Sulfur Atom: The sulfur atom in the thioether linkage is prone to oxidation by various oxidizing agents, leading to the formation of the corresponding sulfoxide (B87167) and sulfone.

This guide will explore the kinetics of these reactions by examining data from structurally similar compounds.

Nucleophilic Aromatic Substitution (SNAr) Kinetics

The SNAr mechanism is characteristic of highly electron-deficient aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] However, some SNAr reactions are now understood to proceed through a concerted mechanism.[2][3] The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.[4]

For PCTA, the reaction with a nucleophile (Nu⁻) would proceed as follows:

C₆Cl₅SCH₃ + Nu⁻ → C₆Cl₄(Nu)SCH₃ + Cl⁻

Logical Flow for SNAr Reaction

Caption: General pathway for the SNAr reaction of this compound.

Analogous Kinetic Data

| Reactant | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |

| 2,4-Dinitrochlorobenzene | Piperidine (B6355638) | Nitromethane | 25 | 1.38 x 10⁻² |

| 2,4-Dinitrochlorobenzene | Piperidine | Ethyl Acetate | 25 | 2.11 x 10⁻³ |

| 2,4-Dinitrochlorobenzene | Piperidine | Dioxane | 25 | 4.17 x 10⁻⁴ |

Data sourced from studies on 2,4-dinitrochlorobenzene, a compound activated towards SNAr.[5]

The electron-withdrawing nature of the five chlorine atoms in PCTA is expected to activate the ring towards nucleophilic attack, similar to the nitro groups in 2,4-dinitrochlorobenzene.

Experimental Protocol for Studying SNAr Kinetics

The kinetics of the SNAr reaction of PCTA with a given nucleophile can be determined using the method of initial rates or by monitoring the concentration of a reactant or product over time.[6][7][8][9][10]

Experimental Workflow for SNAr Kinetics

Caption: Workflow for the experimental determination of SNAr reaction kinetics.

Detailed Steps:

-

Solution Preparation: Prepare stock solutions of this compound and the chosen nucleophile (e.g., an alkoxide or an amine) in a suitable aprotic solvent (e.g., acetonitrile, DMSO).

-

Temperature Control: Place the reactant solutions in a thermostated bath to maintain a constant temperature.

-

Reaction Initiation: Mix the reactant solutions to start the reaction.

-

Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of an acid). Analyze the concentration of PCTA or the product using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Plot the concentration of PCTA versus time. From this data, determine the reaction order with respect to each reactant and the rate constant (k) by applying the appropriate integrated rate law or by using the method of initial rates.[6][9]

Oxidation Kinetics of the Thioether Group

The sulfur atom in the thioether group of PCTA is susceptible to oxidation, typically forming a sulfoxide first, which can then be further oxidized to a sulfone.

C₆Cl₅SCH₃ + [O] → C₆Cl₅S(O)CH₃ (this compound sulfoxide) C₆Cl₅S(O)CH₃ + [O] → C₆Cl₅S(O)₂CH₃ (this compound sulfone)

The kinetics of this oxidation is highly dependent on the oxidizing agent used.

Oxidation Pathway of this compound

Caption: Stepwise oxidation of the thioether group in this compound.

Analogous Kinetic Data

Kinetic studies on the oxidation of thioanisole (B89551) and its derivatives provide a good model for understanding the oxidation kinetics of PCTA. The electron-withdrawing pentachlorophenyl group in PCTA is expected to decrease the nucleophilicity of the sulfur atom, thus slowing down the oxidation rate compared to unsubstituted thioanisole.

Table of Second-Order Rate Constants for Thioanisole Oxidation

| Oxidant | Solvent | Temperature (°C) | k (M⁻¹ s⁻¹) for Thioether to Sulfoxide | k (M⁻¹ s⁻¹) for Sulfoxide to Sulfone | Reference |

| Hydrogen Peroxide (H₂O₂) | PBS (pH 7.4) | 37 | 2.53 x 10⁻³ | - | [11][12] |

| Hypochlorite (NaOCl) | PBS (pH 7.4) | 37 | Very Fast | - | [13][14] |

| Iron(III)-Iodosylbenzene | Acetonitrile | 20 | 7.16 x 10⁻³ | - | [15] |

| Dichloride Radical Anion (Cl₂⁻) | Aqueous | Ambient | 4.8 x 10⁹ | - | [16] |

Note: The high rate constant with the dichloride radical anion suggests a different, radical-based mechanism.

Experimental Protocol for Studying Oxidation Kinetics

The kinetics of PCTA oxidation can be studied by monitoring the disappearance of the starting material or the appearance of the sulfoxide and sulfone products.

Experimental Workflow for Oxidation Kinetics

Caption: Workflow for determining the kinetics of this compound oxidation.

Detailed Steps:

-

Reagent Preparation: Prepare solutions of PCTA and the chosen oxidizing agent (e.g., hydrogen peroxide, a peroxy acid) in a solvent that dissolves both reactants and is inert to the oxidant.

-

Reaction Setup: In a temperature-controlled reactor, initiate the reaction by adding the oxidizing agent to the PCTA solution.

-

Sample Analysis: At timed intervals, take samples from the reaction mixture. Quench the reaction if necessary. Analyze the samples by HPLC or GC-MS to determine the concentrations of PCTA, its sulfoxide, and its sulfone.

-

Kinetic Analysis: Plot the concentrations of all three species as a function of time. Fit this data to a system of differential equations describing consecutive reactions to determine the rate constants for the two oxidation steps.

Degradation Kinetics

This compound, as a persistent organochlorine compound, can undergo degradation in the environment through various abiotic and biotic processes. The kinetics of these degradation pathways are crucial for environmental risk assessment.

Photodegradation

In the presence of light, particularly UV radiation, PCTA may undergo photodegradation. This can involve the cleavage of the C-S bond or the dechlorination of the aromatic ring. The kinetics of photodegradation of organophosphorus insecticides in natural waters and soils have been shown to often follow pseudo-first-order kinetics.[17] The degradation of chlorinated aromatic compounds can be enhanced by photocatalysts like TiO₂ and ZnO.[18][19]

Biotic Degradation

Microorganisms may be capable of degrading PCTA. Fungi, for instance, have been shown to degrade chlorinated cyclodiene insecticides.[20] The degradation pathways can involve oxidation of the thioether group or hydroxylation of the aromatic ring followed by ring cleavage. These processes are often modeled using first-order kinetics.

Table of Analogous Degradation Kinetic Data

| Compound Type | Degradation Process | Medium | Kinetic Model | Half-life (t₁/₂) |

| Organophosphorus Insecticides | Photodegradation | Natural Waters | Pseudo-first-order | 0.4 - 35.4 days |

| Organophosphorus Insecticides | Photodegradation | Soils | Pseudo-first-order | 3.4 - 21.3 days |

| Chlorinated Aromatic Compounds | Electrochemical Degradation | Aqueous | First-order | Dependent on conditions |

| Chlorinated Cyclodiene Insecticides | Fungal Degradation | Liquid Culture | First-order | ~10-30 days for >50% degradation |

Data sourced from studies on various pesticides and chlorinated aromatic compounds.[17][20][21]

Conclusion

While direct kinetic data for this compound is scarce, a robust understanding of its likely reaction kinetics can be formulated by examining analogous chemical systems. The presence of a highly electrophilic pentachlorinated ring suggests a propensity for Nucleophilic Aromatic Substitution reactions. The thioether group is a clear site for oxidation to the corresponding sulfoxide and sulfone. The degradation of PCTA in the environment is likely to proceed via pathways involving these fundamental reaction types. The experimental protocols and comparative kinetic data provided in this guide offer a solid foundation for researchers and professionals to design and interpret studies on the reaction kinetics of this compound and related compounds. Future research should focus on obtaining direct experimental kinetic data for PCTA to validate these predictions and further refine our understanding of its chemical behavior.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. fiveable.me [fiveable.me]

- 7. tutorchase.com [tutorchase.com]

- 8. jove.com [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Rate constants of dichloride radical anion reactions with molecules of environmental interest in aqueous solution: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement | MDPI [mdpi.com]

- 20. Biodegradability and biodegradation pathways of chlorinated cyclodiene insecticides by soil fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of Pentachlorothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Pentachlorothioanisole (PCTA), a significant metabolite of certain pesticides and a compound of interest in environmental and toxicological research. This document collates critical data, outlines experimental protocols, and visualizes key chemical pathways to serve as an essential resource for professionals in the field.

Physical and Chemical Properties

This compound is a halogenated monoaromatic compound.[1] It presents as a white to pale brown solid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Registry Number | 1825-19-0 | [2] |

| Molecular Formula | C₇H₃Cl₅S | [2] |

| Molecular Weight | 296.43 g/mol | [2][3] |

| Melting Point | 95-96 °C | [2][3][4] |

| Boiling Point | 318.5 ± 42.0 °C (Predicted) | [3][4] |

| Density | 1.68 ± 0.1 g/cm³ (Predicted) | [3][4] |

| Flash Point | 139.6 ± 25.0 °C | [3][4] |

| Vapor Pressure | 0.000673 mmHg at 25°C | [4] |

| Refractive Index | 1.641 | [3] |

| Solubility | Insoluble in water.[5] Sparingly soluble in chloroform, slightly soluble in dichloromethane (B109758) and ethyl acetate.[4][6] | [4][5][6] |

| XLogP3 | 5.6 - 5.81 | [1][3] |

Spectral Data

Comprehensive spectral information is available for the characterization of this compound. This includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H NMR and 13C NMR spectra are available.[1][7]

-

Mass Spectrometry (MS) : GC-MS data for this compound is accessible, providing information on its fragmentation patterns.[1][8]

-

Infrared (IR) Spectroscopy : FTIR spectra, typically obtained using KBr pellets, are available for identifying functional groups.[1]

-

Raman Spectroscopy : FT-Raman spectra have also been documented.[1]

Chemical Reactivity and Stability

This compound is a metabolite of the pesticides Pentachloronitrobenzene (PCNB) and Hexachlorobenzene.[1][3] In non-sterilized soil, it can be microbially converted into its sulfoxide (B87167) and sulfone analogs.[3] The parent compound is relatively unreactive, a characteristic of simple aromatic halogenated organic compounds.[5]

Experimental Protocols

Synthesis of this compound

A probable method for the synthesis of this compound involves the reaction of the sodium salt of pentachlorothiophenol (B89746) with methyl iodide.[1]

Reaction Scheme:

C₆Cl₅SNa + CH₃I → C₆Cl₅SCH₃ + NaI

Detailed Protocol:

-

Formation of the Sodium Salt: Pentachlorothiophenol is dissolved in a suitable solvent, such as ethanol (B145695) or methanol. An equimolar amount of a sodium base, like sodium hydroxide (B78521) or sodium methoxide, is added to deprotonate the thiol, forming the sodium pentachlorothiophenolate salt.

-

Nucleophilic Substitution: Methyl iodide is then added to the solution. The thiophenolate anion acts as a nucleophile, attacking the methyl group of methyl iodide in an SN2 reaction.

-

Work-up and Purification: The resulting this compound can be isolated by removing the solvent, followed by extraction and purification techniques such as recrystallization or column chromatography to obtain the pure product.

Caption: Synthesis of this compound from Sodium Pentachlorothiophenolate and Methyl Iodide.

Metabolic Pathways

This compound is a known metabolite of the pesticides Pentachloronitrobenzene (PCNB) and Hexachlorobenzene (HCB).[1] The metabolic conversion in organisms, such as rats, and microorganisms involves several steps.[1][3]

Caption: Metabolic formation of this compound from pesticide precursors.

Safety and Handling

This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1][3] It can cause skin and serious eye irritation.[9] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[9] It should be stored in a refrigerator.[4][6] For disposal, it should be treated as hazardous waste in accordance with local regulations.

References

- 1. This compound | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. PENTACHLOROANISOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | 1825-19-0 [chemicalbook.com]

- 7. This compound(1825-19-0) 1H NMR [m.chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Pentachlorothioanisole: An In-Depth Technical Guide to its Formation as a Metabolite of Pentachloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachloronitrobenzene (B1680406) (PCNB), a broad-spectrum fungicide, undergoes extensive biotransformation in various biological systems, leading to the formation of several metabolites. Among these, pentachlorothioanisole (PCTA) has been identified as a significant and persistent metabolite. This technical guide provides a comprehensive overview of the metabolic conversion of PCNB to PCTA, detailing the involved biochemical pathways, presenting available quantitative data, and outlining the experimental protocols for its identification and quantification. This document is intended to serve as a valuable resource for researchers in the fields of toxicology, environmental science, and drug metabolism.

Introduction

Pentachloronitrobenzene (PCNB), also known as quintozene, has been widely used in agriculture to control fungal diseases in a variety of crops.[1] Due to its chemical stability, PCNB can persist in the environment, leading to its uptake and metabolism by soil microorganisms, plants, and animals.[2] The biotransformation of PCNB is a critical area of study as its metabolites can exhibit different toxicological profiles compared to the parent compound. One of the key metabolites formed is this compound (PCTA), a sulfur-containing derivative that has been detected in various biological matrices following PCNB exposure.[3][4] Understanding the metabolic pathways leading to PCTA formation, its tissue distribution, and the methods for its detection are essential for a thorough risk assessment of PCNB.

The Metabolic Pathway: From PCNB to this compound

The primary route for the biotransformation of PCNB to PCTA is the mercapturic acid pathway, a major detoxification mechanism for a wide range of xenobiotics.[5][6] This multi-step enzymatic process, primarily occurring in the liver, facilitates the excretion of lipophilic compounds by increasing their water solubility.[7]

The key steps in the metabolic conversion of PCNB to PCTA are as follows:

-

Glutathione (B108866) Conjugation: The initial and rate-limiting step involves the conjugation of PCNB with the endogenous tripeptide glutathione (GSH). This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs) .[8][9] The nitro group of PCNB is displaced by the sulfhydryl group of GSH, forming S-(pentachlorophenyl)glutathione.[10]

-

Sequential Degradation of the Glutathione Conjugate: The newly formed glutathione conjugate undergoes sequential enzymatic cleavage.

-

γ-Glutamyltranspeptidase (GGT) removes the glutamate (B1630785) residue.[11][12]

-

Dipeptidases then cleave the glycine (B1666218) residue, yielding the cysteine conjugate, S-(pentachlorophenyl)cysteine.[11][12]

-

-

Formation of Pentachlorothiophenol (B89746): The cysteine conjugate can then be cleaved by the enzyme cysteine conjugate β-lyase (CCBL) to form pentachlorothiophenol (PCTP), ammonia, and pyruvate.[2][13]

-

Methylation to this compound: Finally, PCTP is methylated by a thiopurine S-methyltransferase (TPMT) or a similar methyltransferase to yield the final metabolite, this compound (PCTA).

This metabolic cascade is a crucial detoxification process, however, some of the intermediate metabolites can be reactive and may contribute to the overall toxicity of PCNB.

Below is a diagram illustrating the metabolic pathway from PCNB to PCTA.

Quantitative Data on PCNB and this compound

The quantification of PCNB and its metabolites in various biological and environmental matrices is crucial for understanding its pharmacokinetics and potential for bioaccumulation. While comprehensive tabular data across multiple studies is limited, the following tables summarize available quantitative information.

Table 1: Recovery of PCNB and its Metabolites from Soil

| Compound | Recovery (%) | Standard Deviation |

| Pentachloronitrobenzene (PCNB) | 98.5 | ± 1.3 |

| Pentachloroaniline (PCA) | 82.3 | ± 1.4 |

| This compound (PCTA) | 98.7 | ± 1.2 |

Data from a liquid chromatography study on the determination of PCNB and its metabolites in soil.[4]

Table 2: Biotransformation of PCNB in Fish

| Species | Exposure Duration | Metabolite | Percentage of Total Radioactivity in Tissues |

| Fish (unspecified) | ≥ 21 days | This compound (PCTA) | up to 98% |

Data from bioconcentration studies of PCNB in fish.[2]

Table 3: Concentrations of PCNB Intermediates in Soil Over Time

| Time (days) | Treatment | Pentachloronitrobenzene (PCNB) (mg/kg) | Pentachloroaniline (PCA) (mg/kg) |

| 0 | CK | 185.3 ± 5.8 | 0 |

| 0 | YNS-85 | 186.1 ± 6.2 | 0 |

| 5 | CK | 179.2 ± 4.9 | 3.1 ± 0.2 |

| 5 | YNS-85 | 121.4 ± 3.7 | 59.7 ± 2.1 |

| 10 | CK | 175.4 ± 5.1 | 5.9 ± 0.3 |

| 10 | YNS-85 | 75.6 ± 2.8 | 101.2 ± 3.5 |

| 15 | CK | 170.1 ± 4.5 | 9.8 ± 0.5 |

| 15 | YNS-85 | 32.8 ± 1.5 | 135.4 ± 4.1 |

| 20 | CK | 165.8 ± 4.8 | 13.2 ± 0.6 |

| 20 | YNS-85 | 5.1 ± 0.2 | 158.9 ± 5.3 |

CK: uninoculated control; YNS-85: inoculated with Cupriavidus sp. YNS-85. Data represents the mean ± standard deviation (n=3).[14]

Experimental Protocols

The accurate quantification of PCNB and its metabolites, including PCTA, requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose. The following sections detail a general workflow and specific protocols for the extraction and analysis of these compounds from biological and environmental samples.

Experimental Workflow

The general workflow for the analysis of PCNB and its metabolites involves sample collection, extraction of the analytes from the matrix, cleanup of the extract to remove interfering substances, and finally, instrumental analysis.

Sample Preparation and Extraction from Fatty Tissues (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples, and it can be adapted for fatty biological tissues.[15][16][17][18]

Materials:

-

Homogenizer

-

50 mL polypropylene (B1209903) centrifuge tubes

-

Acetonitrile (B52724) (ACN)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

-

Centrifuge

-

Vortex mixer

Procedure:

-

Homogenization: Weigh a representative portion of the frozen tissue sample (e.g., 2-5 g) and homogenize it.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an appropriate internal standard.

-

Vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the organic layer.

-

Cleanup (d-SPE):

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a d-SPE tube containing PSA and C18.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge the d-SPE tube (e.g., at 4000 rpm) for 5 minutes.

-

Sample for Analysis: The resulting supernatant is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a general set of parameters for the analysis of PCNB and PCTA by GC-MS. These parameters should be optimized for the specific instrument and application.

Table 4: Example GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 300°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Selected Ions (m/z) | |

| PCNB | 295 (quantifier), 237, 265 |

| PCTA | 296 (quantifier), 281, 246 |

Conclusion

This compound is a significant metabolite of the fungicide PCNB, formed primarily through the mercapturic acid pathway. Its detection and quantification in various matrices are essential for a complete understanding of the environmental fate and toxicological profile of PCNB. This technical guide has provided an overview of the metabolic pathway, summarized available quantitative data, and detailed experimental protocols for the analysis of PCTA. It is anticipated that this information will be a valuable resource for researchers and professionals working in related fields, facilitating further investigation into the biotransformation and impact of PCNB and its metabolites.

References

- 1. dot | Graphviz [graphviz.org]

- 2. The role of glutathione conjugate metabolism and cysteine conjugate beta-lyase in the mechanism of S-cysteine conjugate toxicity in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic studies on pentachloronitrobenzene (PCNB) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vetdergikafkas.org [vetdergikafkas.org]

- 5. gcms.cz [gcms.cz]

- 6. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. agilent.com [agilent.com]

- 10. Frontiers | Pharmacokinetics, Mass Balance, Excretion, and Tissue Distribution of Plasmalogen Precursor PPI-1011 [frontiersin.org]

- 11. Pentachloronitrobenzene Reduces the Proliferative Capacity of Zebrafish Embryonic Cardiomyocytes via Oxidative Stress [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. The Multifaceted Role of Glutathione S-Transferases in Health and Disease [mdpi.com]

- 14. Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labsertchemical.com [labsertchemical.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

Bioaccumulation Potential of Pentachlorothioanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorothioanisole (PCTA) is a sulfur-containing aromatic compound that has been identified as a metabolite of the fungicide pentachloronitrobenzene (B1680406) (PCNB) and the persistent organic pollutant hexachlorobenzene (B1673134) (HCB).[1][2] Given its chemical structure and the known bioaccumulative properties of its parent compounds, understanding the bioaccumulation potential of PCTA is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the bioaccumulation potential of PCTA, summarizing key physicochemical properties, providing estimated bioaccumulation values based on related compounds, and detailing standardized experimental protocols for its assessment.

Quantitative Data on Bioaccumulation Potential

Direct experimental data on the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) of this compound are limited in publicly available literature. However, its bioaccumulation potential can be inferred from its physicochemical properties and data from its parent compounds.

The octanol-water partition coefficient (log Kow) is a critical parameter for predicting the bioaccumulation potential of a substance. A high log Kow value generally indicates a higher potential for a chemical to accumulate in the fatty tissues of organisms.[3][4] Chemicals with a log Kow greater than 5 are considered to have a high potential for bioaccumulation.[4]

The table below summarizes the available quantitative data for PCTA and its parent compounds.

| Compound | CAS Number | Log Kow | Bioconcentration Factor (BCF) | Bioaccumulation Factor (BAF) |

| This compound (PCTA) | 1825-19-0 | 5.6 (computed) [1] | No data available | No data available |

| Pentachloronitrobenzene (PCNB) | 82-68-8 | 4.47 | 220 - 1140 (in various fish species)[5] | No data available |

| Hexachlorobenzene (HCB) | 118-74-1 | 5.5 | 13,130 (arithmetic mean in fish) | Trophic Level 3: 2,650,000 L/kg, Trophic Level 4: 8,320,000 L/kg[6] |

The high computed log Kow of 5.6 for PCTA strongly suggests a high potential for bioaccumulation in aquatic organisms.[1] The BCF values for PCNB and the very high BCF and BAF values for HCB further support the likelihood that PCTA is a bioaccumulative substance.

Experimental Protocols for Determining Bioaccumulation Potential

The standard methodology for determining the bioconcentration of a chemical in fish is outlined in the OECD Guideline for the Testing of Chemicals, Test No. 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure".[7][8][9] Given the high log Kow of PCTA, a dietary exposure study is a particularly relevant method.

OECD 305: Dietary Exposure Protocol

This test is designed to determine the biomagnification factor (BMF), which is the ratio of the concentration of the test substance in the fish to the concentration in their diet at steady state.

1. Test Organisms:

-

Species: A species with a low fat content is recommended, such as rainbow trout (Oncorhynchus mykiss) or bluegill sunfish (Lepomis macrochirus).

-

Health: Fish should be healthy and free from any observable diseases.

-

Acclimation: Fish are acclimated to the test conditions (temperature, water quality, and feeding regime) for at least two weeks prior to the start of the study.

2. Test Conditions:

-

Water: The test is conducted using a flow-through system with water of a quality that does not stress the fish.

-

Temperature and Oxygen: Water temperature and dissolved oxygen levels are maintained within the optimal range for the chosen fish species and are continuously monitored.

-

Feeding: Fish are fed a controlled diet at a specified rate. The test substance is incorporated into the food at a concentration that is not expected to cause toxic effects.

3. Experimental Procedure: The experiment consists of two phases: an uptake phase and a depuration phase.[7][8]

-

Uptake Phase:

-

A group of fish is fed the diet containing the test substance for a period sufficient to reach a steady-state concentration in the fish tissues (typically 28 days, but can be extended).

-

Samples of fish and the treated food are collected at predetermined intervals to measure the concentration of the test substance.

-

-

Depuration Phase:

-

Following the uptake phase, the remaining fish are transferred to a clean environment and fed an uncontaminated diet.

-

Fish are sampled at intervals to measure the rate of elimination (depuration) of the test substance.

-

4. Chemical Analysis:

-

The concentration of this compound in fish tissue and food samples is determined using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).

5. Data Analysis:

-

The biomagnification factor (BMF) is calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the diet (Cd) at steady state.

-

Kinetic BMF (BMFk) can also be calculated from the uptake and depuration rate constants.

Mandatory Visualizations

Experimental Workflow for BCF Determination

Caption: Workflow for determining the Biomagnification Factor (BMF) of PCTA.

Generalized Signaling Pathway of a Persistent Organic Pollutant

As specific signaling pathway information for this compound is not available, the following diagram illustrates a generalized mechanism by which a lipophilic persistent organic pollutant (POP) like PCTA could disrupt cellular signaling.

References

- 1. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 2. canada.ca [canada.ca]

- 3. Pentachlorobenzene | C6HCl5 | CID 11855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. oecd.org [oecd.org]

- 8. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

Toxicological Profile of Pentachlorothioanisole: A Review of Available Data

This document summarizes the limited information that has been identified regarding the toxicological properties of Pentachlorothioanisole.

Chemical Identity and Physical Properties

This compound (PCTA), also known as methyl pentachlorophenyl sulfide, is a sulfur-containing chlorinated aromatic compound.

| Property | Value |

| CAS Number | 1825-19-0 |

| Molecular Formula | C₇H₃Cl₅S |

| Molecular Weight | 296.43 g/mol |

| Physical Description | White to pale brown solid.[1] |

Metabolism and Pharmacokinetics

This compound is recognized as a metabolite of the fungicides pentachloronitrobenzene (B1680406) (PCNB) and hexachlorobenzene (B1673134) (HCB).[1] Following the administration of its parent compounds, PCTA has been identified in the tissues of various animal species, including rats, dogs, cows, and mice.[1]

Once formed, PCTA is further metabolized in biological systems. Studies have shown that it is converted to its sulfoxide (B87167) and sulfone analogs.[1] This metabolic pathway is a crucial aspect of its toxicokinetic profile.

Caption: Metabolic pathway leading to and from this compound.

Known Toxicological Data

The available toxicological data for this compound is sparse and primarily limited to acute toxicity in one species and general environmental hazards.

Acute Toxicity

A single study reported an intraperitoneal LD50 for PCTA in mice.

| Test | Species | Route | LD50 |

| Acute Toxicity | Mouse | Intraperitoneal | 8700 mg/kg[1] |

No data on acute oral or dermal toxicity for any species were identified.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no available information from studies such as the Ames test, chromosomal aberration assays, long-term carcinogenicity bioassays, or reproductive and developmental toxicity studies specifically for this compound.

Environmental Fate and Ecotoxicity

This compound is classified as hazardous to the aquatic environment with long-lasting effects.[1] In non-sterilized soil, it is converted to its sulfoxide and sulfone analogs, a process that is significantly reduced in autoclaved soil, suggesting microbial involvement in its environmental degradation.[1]

Experimental Protocols

Detailed experimental protocols for the cited toxicological and metabolic studies are not available in the reviewed literature. General methodologies for toxicity testing are outlined in various regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, an acute oral toxicity study would typically follow OECD Guideline 420, 423, or 425, while a 28-day or 90-day subchronic oral toxicity study would adhere to OECD Guideline 407 or 408, respectively. However, the specific parameters of any such tests conducted on PCTA are unknown.

Caption: General experimental workflow for toxicological assessment.

Conclusion and Data Gaps

The current body of publicly available scientific literature is insufficient to provide a comprehensive toxicological profile of this compound. The primary data gaps include:

-

Acute Toxicity: Lack of oral and dermal LD50 values.

-

Repeated Dose Toxicity: Absence of data from subchronic and chronic studies, preventing the determination of No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs).

-

Carcinogenicity: No information on the carcinogenic potential of PCTA.

-

Genotoxicity: No data from standard genotoxicity assays.

-

Reproductive and Developmental Toxicity: No studies evaluating the effects on reproduction and development.

-

Mechanism of Action: No information on the specific signaling pathways perturbed by PCTA.

Further research, including the conduct of standardized toxicological studies, is necessary to elucidate the potential hazards of this compound to human health and the environment. Professionals in drug development and research should exercise caution and consider the potential for toxicity based on its chemical structure and its relationship to other chlorinated pesticides until more definitive data becomes available.

References

Pentachlorothioanisole: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorothioanisole, a chlorinated aromatic sulfide, is a compound of significant interest in the fields of environmental science, toxicology, and drug metabolism. It is recognized primarily as a metabolite of the widely used pesticides pentachloronitrobenzene (B1680406) (PCNB) and hexachlorobenzene (B1673134) (HCB)[1]. Understanding its chemical properties, metabolic fate, and synthesis is crucial for assessing the environmental impact and toxicological profiles of its parent compounds. This guide provides an in-depth technical overview of this compound, including its nomenclature, physicochemical properties, a representative synthesis protocol, and its metabolic pathway.

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 1,2,3,4,5-pentachloro-6-(methylsulfanyl)benzene [1][2].

Synonyms: this compound is also known by several other names in scientific literature and chemical databases. These include:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₅S | [1] |

| Molecular Weight | 296.43 g/mol | [1] |

| CAS Number | 1825-19-0 | [1] |

| Appearance | White to pale brown solid | [1] |

| Melting Point | 95-96 °C | |

| Boiling Point | 318.5 °C at 760 mmHg | |

| Density | 1.68 g/cm³ | |

| Flash Point | 139.6 °C | |

| Solubility | Sparingly soluble in chloroform; Slightly soluble in dichloromethane (B109758) and ethyl acetate (B1210297). |

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound is most commonly achieved through the S-methylation of pentachlorothiophenol (B89746). The following is a representative experimental protocol based on general methods for the methylation of thiophenols.

Reaction:

C₆Cl₅SH + NaH → C₆Cl₅SNa + H₂ C₆Cl₅SNa + CH₃I → C₆Cl₅SCH₃ + NaI

Materials:

-

Pentachlorothiophenol (PCTP)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Preparation of the Thiolate: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add pentachlorothiophenol (1.0 eq). Dissolve the pentachlorothiophenol in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.

-

Methylation: Cool the resulting sodium pentachlorothiophenolate solution back to 0 °C. Add methyl iodide (1.2 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system to yield pure this compound.

Metabolic Pathway

This compound is a key metabolite in the biotransformation of hexachlorobenzene and pentachloronitrobenzene. Its formation and subsequent metabolism are important for understanding the toxicology of these pesticides.

Caption: Metabolic pathway of Hexachlorobenzene and Pentachloronitrobenzene to this compound and its subsequent oxidative metabolites.

This in-depth guide provides a foundational understanding of this compound for professionals in research and development. The provided data and protocols are intended to facilitate further investigation into the properties and biological significance of this important metabolite.

References

Pentachlorothioanisole CAS number lookup

An In-depth Technical Guide to Pentachlorothioanisole

Introduction

This compound (PCTA) is an organosulfur compound that has been identified as a significant metabolite of the pesticides pentachloronitrobenzene (B1680406) (PCNB) and hexachlorobenzene.[1][2][3] Its presence in various environmental and biological samples has prompted research into its chemical properties, metabolic pathways, and toxicological effects. This guide provides a comprehensive overview of this compound, including its chemical and physical data, relevant experimental protocols, and metabolic pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.

| Property | Value | Reference |

| CAS Number | 1825-19-0 | [1][4][5][6] |

| Molecular Formula | C₇H₃Cl₅S | [4][5][6] |

| Molecular Weight | 296.43 g/mol | [4][5][6] |

| IUPAC Name | 1,2,3,4,5-pentachloro-6-(methylsulfanyl)benzene | [1][4] |

| Synonyms | Methyl pentachlorophenyl sulfide, PCTA | [1][4][5][6] |

| Melting Point | 95-96 °C | [2][6] |

| Boiling Point | 318.5 ± 42.0 °C (Predicted) | [2][6] |

| Density | 1.68 ± 0.1 g/cm³ (Predicted) | [2][6] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Dichloromethane and Ethyl Acetate. Insoluble in water. | [6][7] |

| Appearance | White to off-white solid | [6] |

Experimental Protocols

Chemical Synthesis

A probable method for the synthesis of this compound involves the reaction of the sodium salt of pentachlorothiophenol (B89746) with methyl iodide.[1][2]

Protocol:

-

Formation of Sodium Pentachlorothiophenolate: Pentachlorothiophenol is dissolved in a suitable aprotic solvent, such as ethanol (B145695) or tetrahydrofuran. An equimolar amount of a strong base, like sodium hydride or sodium ethoxide, is added portion-wise at room temperature to deprotonate the thiol, forming the sodium salt. The reaction is typically stirred for 1-2 hours.

-

S-methylation: An equimolar amount of methyl iodide is then added to the solution of sodium pentachlorothiophenolate. The reaction mixture is stirred, usually at room temperature, for several hours or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent like diethyl ether or dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

In Vivo Metabolism Study in Rats

The following protocol is a generalized procedure based on studies of pentachloronitrobenzene (PCNB) metabolism in rats, where this compound is a known metabolite.[3]

Protocol:

-

Animal Dosing: Male Wistar rats are housed in individual metabolism cages. A single oral dose of PCNB, dissolved in a suitable vehicle like corn oil, is administered via gavage. A control group receives only the vehicle.

-

Sample Collection: Urine and feces are collected at regular intervals (e.g., 24, 48, 72 hours) post-dosing.

-

Extraction of Metabolites:

-

Urine: Urine samples are acidified and extracted with an organic solvent (e.g., ethyl acetate).

-

Feces: Fecal samples are homogenized, lyophilized, and then extracted using a Soxhlet apparatus with a solvent mixture (e.g., hexane/acetone).

-

-

Sample Clean-up: The crude extracts are concentrated and may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

-

Analysis: The cleaned extracts are then analyzed for the presence of this compound and other metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Identification can be confirmed by comparing retention times and mass spectra with an authentic standard of this compound.

Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Pentachloronitrobenzene (PCNB)

This compound is a major metabolite formed from the pesticide pentachloronitrobenzene (PCNB) in various organisms, including rats.[1][2][3] The pathway involves the initial reduction of the nitro group and subsequent conjugation and methylation reactions. This metabolic conversion is a critical step in the biotransformation and potential detoxification or bioactivation of PCNB.

Caption: Metabolic conversion of PCNB to this compound and its subsequent metabolites.

Analytical Workflow for this compound Detection

The detection and quantification of this compound in biological or environmental samples typically follow a standardized analytical workflow. This process ensures accurate and reproducible results, which are crucial for toxicological and environmental monitoring studies.

Caption: A typical experimental workflow for the analysis of this compound.

Toxicological Information

This compound has been shown to have adverse effects on the growth of rice plants, particularly the roots.[1] In animal studies, after administration of its sulfoxide and sulfone, this compound and its metabolites were detected in the excreta, although there was no evidence of unchanged this compound being excreted.[1] Furthermore, it has been identified in the liver of rats following the administration of hexachlorobenzene.[1] Bioaccumulation of this compound has been observed in trace or low concentrations in the tissues of chicks fed PCNB.[1][2]

Conclusion

This compound is a key metabolite in the biotransformation of certain widely used pesticides. Understanding its chemical properties, formation, and toxicological profile is essential for assessing the environmental and health impacts of its parent compounds. The protocols and pathways outlined in this guide provide a foundational resource for researchers in toxicology, environmental science, and drug metabolism.

References

- 1. This compound | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Metabolic studies on pentachloronitrobenzene (PCNB) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. usbio.net [usbio.net]

- 6. This compound | 1825-19-0 [chemicalbook.com]

- 7. PENTACHLOROANISOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to Pentachlorothioanisole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorothioanisole (PCTA), a chlorinated aromatic sulfide (B99878), has garnered scientific interest primarily due to its emergence as a significant metabolite of widely used organochlorine pesticides. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the initial identification of PCTA in metabolic studies of pentachloronitrobenzene (B1680406) (PCNB) and hexachlorobenzene (B1673134) (HCB), outlining the historical context of its discovery. A detailed experimental protocol for its laboratory synthesis is provided, alongside a compilation of its key physicochemical properties in structured tables for ease of reference. Furthermore, this guide employs visualizations to illustrate the metabolic pathways leading to PCTA formation and the workflow for its synthesis, offering a thorough resource for researchers in environmental science, toxicology, and pharmacology.

Introduction